30C-NBOMe (hydrochloride) 30C-NBOMe (hydrochloride) 25C-NBOMe (hydrochloride) is a derivate of the 2,5-dimethoxy phenethylamine hallucinogen 2C-C. The N-(2-methoxybenzyl) addition at the amine of 2C-C, to give 25C-NBOMe, increases affinity and selectivity for the 5-HT2A receptor over other serotonin receptors. 30C-NBOMe is an analog of 25C-NBOMe having methoxy groups at the three, four, and five positions, rather than the two position, on the benzene ring. While the 3,4,5-trimethoxybenzyl structure is like that found in the psychedelic alkaloid mescaline, this compound has a shortened chain length. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research purposes.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211316
InChI: InChI=1S/C20H26ClNO5.ClH/c1-23-16-11-15(21)17(24-2)10-14(16)6-7-22-12-13-8-18(25-3)20(27-5)19(9-13)26-4;/h8-11,22H,6-7,12H2,1-5H3;1H
SMILES: ClC1=CC(OC)=C(CCNCC2=CC(OC)=C(OC)C(OC)=C2)C=C1OC.Cl
Molecular Formula: C20H26ClNO5 · HCl
Molecular Weight: 432.3

30C-NBOMe (hydrochloride)

CAS No.:

Cat. No.: VC0211316

Molecular Formula: C20H26ClNO5 · HCl

Molecular Weight: 432.3

* For research use only. Not for human or veterinary use.

30C-NBOMe (hydrochloride) -

Specification

Molecular Formula C20H26ClNO5 · HCl
Molecular Weight 432.3
Standard InChI InChI=1S/C20H26ClNO5.ClH/c1-23-16-11-15(21)17(24-2)10-14(16)6-7-22-12-13-8-18(25-3)20(27-5)19(9-13)26-4;/h8-11,22H,6-7,12H2,1-5H3;1H
Standard InChI Key XLSNBXWWIGUFNW-UHFFFAOYSA-N
SMILES ClC1=CC(OC)=C(CCNCC2=CC(OC)=C(OC)C(OC)=C2)C=C1OC.Cl

Introduction

Chemical Characteristics and Structure

Basic Chemical Identity

30C-NBOMe (hydrochloride) is a synthetic compound with the chemical name 2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, monohydrochloride. It has a molecular formula of C20H26ClNO5 · HCl and a molecular weight of 432.3 g/mol . The compound is assigned the CAS number 2749391-65-7 . Its chemical structure features a phenethylamine backbone with distinctive methoxy group substitutions on the benzene rings.

Structural Relationships

30C-NBOMe is an analog of 25C-NBOMe, with the key structural difference being the position of methoxy groups. While 25C-NBOMe has a methoxy group at the two position on the benzene ring, 30C-NBOMe features methoxy groups at the three, four, and five positions . This 3,4,5-trimethoxybenzyl structure bears resemblance to that found in mescaline, a naturally occurring psychedelic alkaloid, though 30C-NBOMe has a shortened chain length compared to mescaline .

Physical Properties

30C-NBOMe (hydrochloride) exists as a crystalline solid with specific spectral properties. UV/Vis spectroscopy reveals absorption maxima at 294 and 351 nm . The compound's physical state and spectral characteristics are important considerations for both analytical identification and research applications.

Table 1: Physical and Chemical Properties of 30C-NBOMe (Hydrochloride)

PropertyValue
Chemical Name2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, monohydrochloride
Molecular FormulaC20H26ClNO5 · HCl
Molecular Weight432.3 g/mol
CAS Number2749391-65-7
Physical StateCrystalline solid
UV/Vis Absorption Maxima294, 351 nm
Standard InChIKeyXLSNBXWWIGUFNW-UHFFFAOYSA-N

Pharmacology and Mechanism of Action

Serotonergic Activity

The primary mechanism of action for 30C-NBOMe involves potent agonism at serotonin receptors, with particular affinity for the 5-HT2A receptor subtype. This receptor is critically involved in various cognitive and perceptual processes, and its activation by compounds like 30C-NBOMe can lead to profound alterations in consciousness, including visual distortions and hallucinations.

Potency Considerations

The NBOMe class of compounds, including 30C-NBOMe, is characterized by high potency, which is attributed to their strong binding affinity for serotonin receptors. Within the broader category of psychedelic substances, NBOMe compounds typically exhibit activity at substantially lower doses compared to their 2C counterparts. The N-(benzyl) addition at the amine of the phenethylamine structure dramatically increases affinity and selectivity for the 5-HT2A receptor over other serotonin receptors .

SolventApproximate Solubility
Ethanol3 mg/ml
DMSO30 mg/ml
DMF30 mg/ml
Aqueous buffersSparingly soluble

Analytical Methods for Detection

Chromatographic and Spectrometric Techniques

Various analytical methods have been developed for the identification and quantification of NBOMe compounds in biological specimens. The most commonly employed techniques involve chromatographic separation using either high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), typically coupled with mass spectrometry .

Sample Preparation and Extraction

Sample preparation for NBOMe analysis generally involves either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) techniques. Several methods have been reported in the literature for extracting NBOMe compounds from biological matrices such as serum and urine .

Table 3: Analytical Methods for NBOMe Detection

Analytical TechniqueSample PreparationApplicationReference
HPLC/MS/MSSolid-phase extraction (SPE)Serum analysis for 25I-NBOMe and 2CC-NBOMe
HPLC-MS-MSSolid-phase extraction (SPE)Detection of nine NBOMe compounds in urine
HPLC-MS/MSLiquid-liquid extraction (LLE)Identification of 25B-NBOMe in serum and urine

Administration and Pharmacokinetics

Routes of Administration

While specific information on 30C-NBOMe administration is limited, the broader class of NBOMe compounds is known to be administered through various routes. These include sublingual/buccal administration (most common), insufflation ("sniffing"), vapor inhalation, oral ingestion, and intravenous administration . The compounds are typically available in both powder and liquid forms, and are sometimes applied to blotter papers for sublingual/buccal administration .

Dosage and Duration

NBOMe compounds generally display activity at remarkably low doses (50-250 μg), with typical recreational doses reported in the range of 500 to 800 μg . The duration of effects varies based on the route of administration, typically ranging from 3 to 13 hours, with sublingual administration generally producing longer-lasting effects than other routes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator